Maculosidine

Descripción general

Descripción

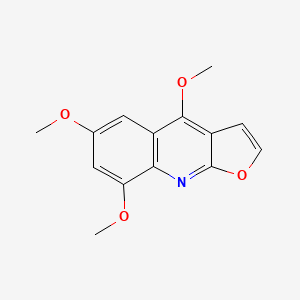

Maculosidine is a furoquinoline alkaloid that can be isolated from the plant Balfourodendron riedelianum, which belongs to the Rutaceae family . It is known for its inhibitory effects on ATP synthesis and electron transport in plants . The chemical formula of this compound is C14H13NO4, and it has a molecular weight of 259.26 g/mol .

Métodos De Preparación

Maculosidine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

Starting Material: 3-Furancarboxylic acid, 2-[(2,4-dimethoxyphenyl)amino]-4,5-dihydro-4-oxo-, ethyl ester.

Step 1: Reaction with diphenyl ether.

Step 2: Treatment with methanol and diethyl ether.

Step 3: Reduction using sodium borohydride (NaBH4) in methanol.

Step 4: Final reaction with potassium hydrogen sulfate (KHSO4) in dioxane.

Análisis De Reacciones Químicas

Maculosidine undergoes various chemical reactions, including:

Reduction: Reduction reactions involving sodium borohydride (NaBH4) are commonly used in its synthesis.

Substitution: Substitution reactions can occur at the methoxy groups present in the molecule.

Common reagents used in these reactions include periodate for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Maculosidine exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a natural alternative to conventional antibiotics amid growing antibiotic resistance concerns .

Anticancer Potential

Research indicates that this compound may inhibit ATP synthesis, affecting cellular energy metabolism, which is crucial for cancer cell proliferation. In vitro studies have shown its efficacy against cancer cell lines, highlighting its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| Chloroquine-susceptible Plasmodium falciparum | 13.0 ± 11.5 |

| Chloroquine-resistant Plasmodium falciparum | 13.8 ± 1.0 |

Neuroprotective Effects

This compound has demonstrated neuroprotective properties by potentially protecting neurons from oxidative stress damage, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Studies suggest that this compound inhibits the production of pro-inflammatory mediators like prostaglandins and leukotrienes, indicating its utility in treating inflammatory diseases such as arthritis and asthma .

Study on Carbonic Anhydrase IX Inhibition

A recent study investigated the inhibitory effects of this compound on carbonic anhydrase IX (CA IX), a key enzyme in various pathological conditions. The results showed that this compound exhibited significant inhibitory activity with an IC50 value of 295.7 ± 14.1 nM, indicating its potential as a therapeutic agent for conditions where CA IX is implicated .

Antimicrobial Efficacy Against Plasmodium falciparum

In another study focusing on malaria treatment, this compound was tested against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. The compound displayed mild activity with IC50 values suggesting a potential role in developing antimalarial therapies .

Mecanismo De Acción

Maculosidine exerts its effects by inhibiting ATP synthesis and electron transport in plants . It affects the photosystem I (PS I) electron acceptors on leaf discs, acting as a Hill reaction inhibitor on spinach chloroplasts . The molecular targets include components of the electron transport chain in chloroplasts, leading to disrupted energy production and reduced plant growth.

Comparación Con Compuestos Similares

Maculosidine is unique among furoquinoline alkaloids due to its specific inhibitory effects on ATP synthesis and electron transport. Similar compounds include:

Evolitrine: Another furoquinoline alkaloid with similar inhibitory effects on electron transport.

Skimmianine: Known for its biological activities, including antimicrobial and anti-inflammatory properties.

γ-Fagarine: Exhibits similar structural features and biological activities.

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Actividad Biológica

Maculosidine is a furoquinoline alkaloid derived from various plant species, particularly those in the Rutaceae family. This compound has garnered attention for its diverse biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) Values :

This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

2. Antimalarial Activity

In studies involving Plasmodium falciparum, this compound showed mild antimalarial activity with IC50 values indicating effectiveness against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains . These findings underscore the potential of this compound in treating malaria.

3. Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit nitric oxide production in various cellular models. The compound demonstrated significant inhibition of LPS-induced nitric oxide production in BV2 cells, which is crucial for managing inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a comparable efficacy to standard antibiotics, making it a viable candidate for further pharmacological development .

Case Study 2: Antimalarial Activity Assessment

In a controlled laboratory setting, this compound was tested against different strains of Plasmodium falciparum. The results showed that while it was less potent than conventional antimalarials, it still exhibited promising activity that warrants further investigation into its mechanism of action .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

4,6,8-trimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVHFJCSQWTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200232 | |

| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-19-0 | |

| Record name | Maculosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maculosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maculosidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACULOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNH45PI9WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.